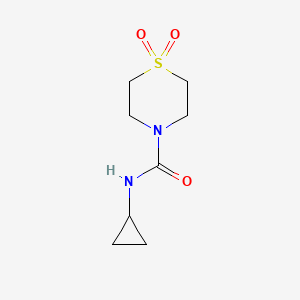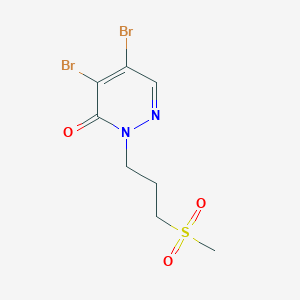
N-(2-methylquinolin-8-yl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylquinolin-8-yl)morpholine-4-carboxamide, also known as QM4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QM4 is a morpholine-based compound that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-methylquinolin-8-yl)morpholine-4-carboxamide is not fully understood, but it has been found to inhibit the activity of various enzymes, including topoisomerases and histone deacetylases. N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has been found to have significant biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
実験室実験の利点と制限
N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has certain limitations, including its limited solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the research on N-(2-methylquinolin-8-yl)morpholine-4-carboxamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy in animal models. N-(2-methylquinolin-8-yl)morpholine-4-carboxamide can also be used as a lead compound for the development of new anti-cancer drugs and other therapeutic agents.
Conclusion:
In conclusion, N-(2-methylquinolin-8-yl)morpholine-4-carboxamide is a morpholine-based compound that has significant potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2-methylquinolin-8-yl)morpholine-4-carboxamide and its potential applications in the field of medicine.
合成法
N-(2-methylquinolin-8-yl)morpholine-4-carboxamide can be synthesized through various methods, including the condensation of 2-methyl-8-quinolinol and morpholine-4-carboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction of 2-methyl-8-quinolinol with morpholine-4-carboxylic acid in the presence of thionyl chloride, followed by the addition of acetic anhydride. Both methods have been found to yield N-(2-methylquinolin-8-yl)morpholine-4-carboxamide in good yields and purity.
科学的研究の応用
N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(2-methylquinolin-8-yl)morpholine-4-carboxamide has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
N-(2-methylquinolin-8-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-5-6-12-3-2-4-13(14(12)16-11)17-15(19)18-7-9-20-10-8-18/h2-6H,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFUPOCAVSKWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)N3CCOCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)

![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)




![2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6647446.png)
![2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid](/img/structure/B6647466.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine](/img/structure/B6647475.png)

![3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide](/img/structure/B6647480.png)
